N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Description

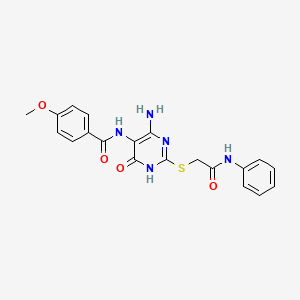

The compound N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide features a dihydropyrimidinone core substituted with a phenylaminoethylthio group at position 2 and a 4-methoxybenzamide moiety at position 5. This structure is characteristic of bioactive molecules targeting enzymes like dihydrofolate reductase (DHFR) or kinases, though specific therapeutic applications require further investigation. Its synthesis likely involves coupling a functionalized pyrimidinone intermediate with activated benzamide derivatives under basic conditions, as seen in analogous compounds .

Properties

IUPAC Name |

N-[4-amino-2-(2-anilino-2-oxoethyl)sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c1-29-14-9-7-12(8-10-14)18(27)23-16-17(21)24-20(25-19(16)28)30-11-15(26)22-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,22,26)(H,23,27)(H3,21,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRBFHBUXDPLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidinone core, which is integral to its biological activity. The presence of various functional groups, including an amide linkage and a methoxybenzamide moiety, enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 424.52 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O3S |

| Molecular Weight | 424.52 g/mol |

| CAS Number | 868225-39-2 |

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that derivatives of dihydropyrimidinones can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have displayed IC50 values in the micromolar range against human glioma cells, indicating potent anticancer activity .

Antiviral Activity

The compound's structural characteristics suggest potential antiviral properties. N-Heterocycles, including pyrimidinones, have been reported to exhibit antiviral effects by targeting viral polymerases and inhibiting replication. Specific derivatives have shown effectiveness in inhibiting the NS5B RNA polymerase of Hepatitis C Virus (HCV), with IC50 values as low as 0.35 μM . The thioether linkage in the compound may enhance its interaction with viral proteins.

Antimicrobial Activity

Preliminary studies indicate that similar compounds possess antimicrobial properties against various bacterial strains. The introduction of electron-withdrawing groups has been linked to increased antibacterial activity, making this compound a candidate for further investigation in the field of infectious diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Amino Substituents : The position and nature of amino groups significantly affect cytotoxicity and selectivity toward cancer cells.

- Thioether Linkage : This feature is crucial for enhancing biological interactions and may contribute to the compound's overall efficacy.

- Methoxy Group : The presence of a methoxy group on the benzamide moiety has been associated with improved solubility and bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Cytotoxicity Studies : A study reported that certain dihydropyrimidinone derivatives exhibited significant cytotoxic effects on U251 glioma cells with IC50 values ranging from 10 to 20 µM .

- Antiviral Efficacy : A compound structurally similar to N-(4-amino-6-oxo...) was found to inhibit HCV replication with an IC50 value of 0.26 µM in vitro .

- Antimicrobial Testing : Compounds derived from pyrimidinones have shown promising results against resistant bacterial strains, suggesting potential applications in treating infections .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of N-substituted dihydropyrimidinone benzamides, which exhibit structural diversity in their substituents. Key analogs include:

*Molecular weight for Compound 38 is estimated based on structural analysis.

Spectroscopic and Physicochemical Properties

- Mass Spectrometry: Compound 38 () showed [M+H]⁺ at 410.0 (calc.

- ¹H NMR Trends: Aromatic protons in benzamide/pyrimidinone derivatives typically resonate between δ 7.0–8.5 ppm, while NH and OH groups appear downfield (δ 10–12) .

Substituent Effects on Bioactivity (Inferred)

- Electron-Withdrawing Groups (e.g., -CF₃ in ): May enhance binding to hydrophobic enzyme pockets.

- Methoxy Groups (Target Compound, ): Improve solubility and modulate electronic properties of the benzamide moiety.

- Bulkier Substituents (e.g., bis(4-methoxyphenyl) in ): Could reduce metabolic stability but increase target specificity.

Q & A

Q. Q1. What are the common synthetic routes for preparing this pyrimidine-based compound?

The synthesis typically involves multi-step reactions, starting with functionalized pyrimidine precursors. For example, 2-methylthiopyrimidine derivatives can be refluxed with primary amines (e.g., cyclohexylamine) to substitute the thioether group with an amino group, followed by coupling with a benzamide moiety using activated acylating agents . Reaction optimization often includes refluxing in acetic acid/acetic anhydride mixtures with sodium acetate as a catalyst, yielding intermediates that are crystallized from ethyl acetate/ethanol .

Q. Q2. What characterization methods are critical for confirming the structure of this compound?

Key techniques include:

- Single-crystal X-ray diffraction to resolve the 3D structure and confirm ring puckering (e.g., flattened boat conformation in pyrimidine rings) .

- NMR spectroscopy to verify substituent positions (e.g., methoxybenzamide protons resonate at δ ~3.8 ppm for OCH₃) .

- IR spectroscopy to identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and thioether linkages (C–S at ~650 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can synthetic routes be optimized to improve yields of the target compound?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrimidine ring .

- Catalyst screening : Sodium acetate in acetic acid improves cyclization efficiency during thiazolopyrimidine formation .

- Temperature control : Refluxing at 110–120°C minimizes side reactions (e.g., hydrolysis of the methoxy group) .

Yield improvements (e.g., from 65% to 78%) are achievable via recrystallization from ethyl acetate/ethanol (3:2) .

Q. Q4. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

- Structural analogs : Subtle differences in substituents (e.g., trifluoromethyl vs. methoxy groups) alter binding affinities .

- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values. Validate findings using standardized protocols (e.g., NIH/WHO guidelines) .

Q. Q5. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

SAR analysis should focus on:

- Core modifications : Replacing the thioether bridge with sulfoxide/sulfone groups to assess redox stability .

- Substituent effects : Introducing electron-withdrawing groups (e.g., –NO₂) on the benzamide ring to enhance enzyme inhibition .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with targets like dihydrofolate reductase .

Q. Q6. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Single-crystal X-ray studies reveal tautomerism in the pyrimidine ring (e.g., 4-amino vs. 4-imino forms). Hydrogen-bonding patterns (e.g., C=O∙∙∙H–N) stabilize specific tautomers, which can be cross-validated with solid-state NMR .

Q. Q7. What experimental designs are effective for analyzing the compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via HPLC for hydrolysis of the amide bond .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for crystalline forms) .

Methodological Challenges

Q. Q8. How can researchers mitigate challenges in purifying this compound due to its polar functional groups?

- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .

- Recrystallization : Ethyl acetate/ethanol mixtures (3:2) reduce co-precipitation of byproducts .

Q. Q9. What analytical approaches validate the compound’s reactivity in nucleophilic substitution reactions?

- Kinetic studies : Monitor reaction progress using LC-MS to track intermediates (e.g., substitution at the pyrimidine C2 position) .

- Isotopic labeling : Introduce ¹⁵N at the amino group to confirm regioselectivity via 2D NMR .

Q. Q10. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

- ADMET prediction : Use SwissADME to optimize logP (target ~2.5) and reduce CYP450 inhibition .

- Molecular dynamics : Simulate membrane permeability (e.g., blood-brain barrier penetration) via GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.